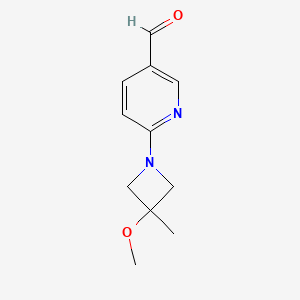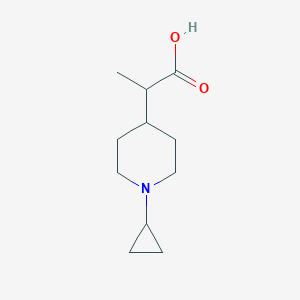![molecular formula C5H9BrN4S B13176689 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and an ethyl chain attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-1,2,4-triazole and 2-(methylsulfanyl)ethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), may be used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-(methylsulfanyl)ethylamine attacks the bromine-substituted carbon of 5-bromo-1H-1,2,4-triazole, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted triazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydrogen-substituted triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.
相似化合物的比较
Similar Compounds
5-Bromo-1H-1,2,4-triazole: Lacks the methylsulfanyl and ethyl groups, making it less versatile in chemical reactions.
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine:
5-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the methylsulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
分子式 |
C5H9BrN4S |
|---|---|
分子量 |
237.12 g/mol |
IUPAC 名称 |
5-bromo-1-(2-methylsulfanylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4S/c1-11-3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI 键 |
UQIVQDZRDAIDAH-UHFFFAOYSA-N |
规范 SMILES |
CSCCN1C(=NC(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



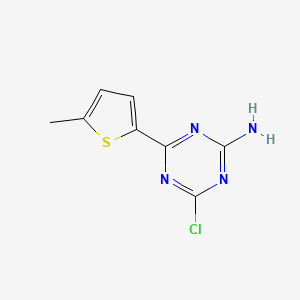
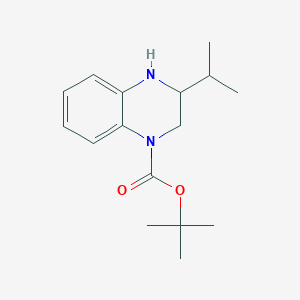
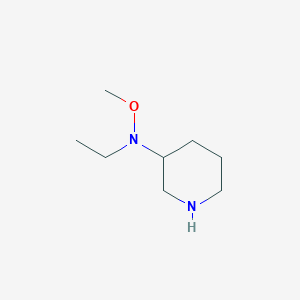
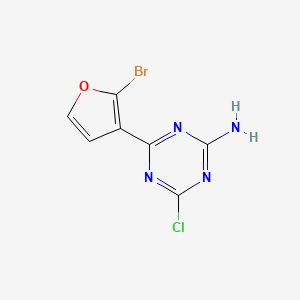
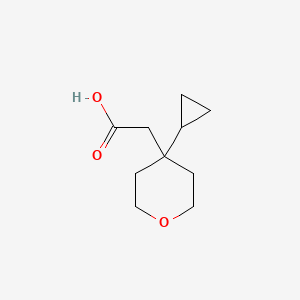
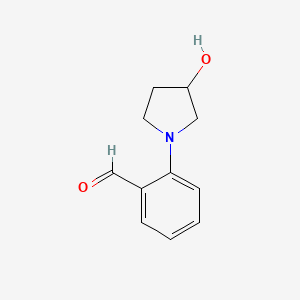

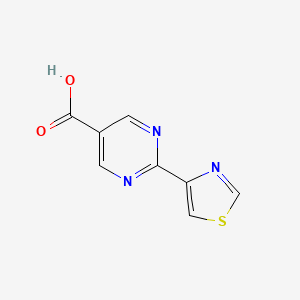
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
![6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13176654.png)

